molecular formula C14H9ClN2O2 B065821 2-(2-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid CAS No. 174422-13-0

2-(2-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid

Cat. No. B065821
CAS RN: 174422-13-0
M. Wt: 272.68 g/mol
InChI Key: PUCCNHPECQWLHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 2-(2-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid, often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under specific conditions. For instance, methyl 1-n-butyl-2-(3,4-di­chloro­phenyl)-1H-benz­imidazole-5-carboxyl­ate was synthesized by condensing methyl 3-amino-4-(n-butyl­amino)­benzoate with an Na2S2O5 adduct of 3,4-di­chloro­benz­aldehyde, showcasing the versatility of benzimidazole synthesis strategies (Arslan et al., 2004).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by their planarity and the ability to form stable crystalline structures through hydrogen bonding and π-π interactions. For example, 1H-Benzimidazole-2-carboxylic acid crystallizes as a monohydrate, with the molecules connected into a two-dimensional network through hydrogen bonds, highlighting the importance of these interactions in stabilizing the molecular structure (Krawczyk et al., 2005).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, demonstrating a wide range of properties that can be fine-tuned for specific applications. For instance, electrophilic substitution reactions on 1-Methyl-2-(5′-methyl-2′-selenienyl)benzimidazole resulted in various derivatives, indicating the reactivity of the benzimidazole core under different conditions (El’chaninov et al., 1987).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in different fields. Terahertz time-domain spectroscopy and density functional theory have been used to distinguish between compounds like 2-(2-Chlorophenyl)benzimidazole and 2-(4-Chlorophenyl)benzimidazole, demonstrating that even minor changes in molecular configuration can lead to significant differences in physical properties (Song et al., 2018).

Chemical Properties Analysis

Benzimidazole derivatives exhibit a range of chemical properties, including acid-base behavior and reactivity towards various reagents. The acid-base properties of (biimidazole)dihalobis(triphenylphosphine)rhenium(III) salts, for example, reveal strong ion-pairing and specific acidity levels, highlighting the nuanced chemical behaviors these compounds can exhibit (Fortin & Beauchamp, 2001).

Scientific Research Applications

  • Synthesis and Structural Analysis : A study described the synthesis of new 2-aryl-N-biphenyl benzimidazoles, starting with O-phenylenediamine and carboxylic acids, including 2-(2-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid. The crystal structure of one of the compounds was determined using X-ray diffraction (Zhou et al., 2004).

  • Spectroscopic Analysis : Differences between 2-(2-Chlorophenyl)benzimidazole and 2-(4-Chlorophenyl)benzimidazole were researched using terahertz time-domain spectroscopy and density functional theory. The study highlighted significant differences in their fingerprint spectra, indicating the importance of this spectral range as a conformational fingerprint region (Song et al., 2018).

  • Pharmacological Activity : Benzimidazole 5-carboxylic acid derivatives were investigated for analgesic activity. The study found that 2-(2-nitro-phenyl)-1H-benzimidazole 5-carboxylic acid showed remarkable naloxone-sensitive analgesic activity in certain tests (Aydin et al., 2003).

  • Antimicrobial Activity : New 2-substituted-phenyl-1H-benzimidazole-5-carbonitriles, including derivatives of benzimidazole-5-carboxylic acid, were synthesized and evaluated for in vitro activity against Candida species. Some compounds exhibited potent activity, comparable to fluconazole (Göker et al., 2002).

  • Environmental Applications : The compound was investigated as a corrosion inhibitor for copper in sulfuric acid. It was found to be an effective inhibitor, showing better performance than other similar compounds (Zhang, 2020).

  • Synthetic Applications : Various benzimidazole derivatives, including 2-(2-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid, have been synthesized using polyphosphoric acid, indicating the compound's relevance in synthetic chemistry (Alcalde et al., 1992).

properties

IUPAC Name

2-(2-chlorophenyl)-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-10-4-2-1-3-9(10)13-16-11-6-5-8(14(18)19)7-12(11)17-13/h1-7H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCCNHPECQWLHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406807
Record name 2-(2-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid

CAS RN

174422-13-0
Record name 2-(2-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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